molecular formula C7H15NO3S B1451892 N-(4-hydroxycyclohexyl)methanesulfonamide CAS No. 1157109-50-6

N-(4-hydroxycyclohexyl)methanesulfonamide

Cat. No.: B1451892
CAS No.: 1157109-50-6
M. Wt: 193.27 g/mol
InChI Key: YOGRIUMAMGIKTI-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol It is characterized by the presence of a cyclohexyl ring substituted with a hydroxyl group and a methanesulfonamide group

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGRIUMAMGIKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxycyclohexyl)methanesulfonamide typically involves the reaction of 4-hydroxycyclohexylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxycyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-hydroxycyclohexyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and sulfonamide moiety can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)methanesulfonamide
  • N-(2-hydroxycyclohexyl)methanesulfonamide
  • N-(4-aminocyclohexyl)methanesulfonamide

Comparison: N-(4-hydroxycyclohexyl)methanesulfonamide is unique due to the presence of both a hydroxyl group and a methanesulfonamide group on the cyclohexyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds. For example, N-(4-hydroxyphenyl)methanesulfonamide has a phenyl ring instead of a cyclohexyl ring, which can significantly alter its chemical properties and interactions .

Biological Activity

N-(4-hydroxycyclohexyl)methanesulfonamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a methanesulfonamide moiety attached to a cyclohexyl ring. This unique combination of functional groups contributes to its chemical reactivity and biological activity. The hydroxyl group can engage in hydrogen bonding, enhancing interactions with biological targets, while the sulfonamide group may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially altering their catalytic activity. This inhibition can be crucial for therapeutic applications where enzyme modulation is desired.
  • Protein Interactions : By forming hydrogen bonds with target proteins, this compound may influence protein conformation and function, thereby affecting cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
  • Analgesic Effects : The compound has been investigated for its analgesic properties, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesNotable Activities
N-(4-hydroxyphenyl)methanesulfonamideContains a phenyl ringAntimicrobial and anti-inflammatory
N-(2-hydroxycyclohexyl)methanesulfonamideContains a cyclohexyl ringLimited data on biological activity
N-(4-aminocyclohexyl)methanesulfonamideAmino group instead of hydroxylPotentially enhanced enzyme inhibition

This table illustrates how structural variations influence the biological activity of related compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that compounds similar to this compound effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies on sulfonamides indicate their role in inhibiting carbonic anhydrase, which could be extrapolated to understand the potential of this compound in similar contexts.
  • Therapeutic Applications : Investigations into the anti-inflammatory effects of sulfonamides have highlighted their utility in treating conditions like arthritis. While direct studies on this compound are sparse, the analogs suggest a promising therapeutic profile .
  • Pharmacokinetic Profiles : Understanding the absorption and metabolism of compounds is crucial for drug development. Research on related sulfonamides has provided insights into their pharmacokinetic properties, suggesting that modifications can enhance bioavailability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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